(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol - 864070-37-1

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Catalog Number: EVT-1477631
CAS Number: 864070-37-1
Molecular Formula: C19H21ClO6
Molecular Weight: 380.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DP2) is a degradation product (DP) of Empagliflozin (EGF), a sodium glucose cotransporter (SGLT) 2 inhibitor. [] It is generated under acidic hydrolysis conditions as per International Conference on Harmonization (ICH) guidelines Q1 (R2). [] DP2 is formed due to the elimination of the tetrahydrofuran ring from the Empagliflozin structure. [] It serves as a critical marker for identifying potential degradation pathways of Empagliflozin, which is essential for optimizing manufacturing processes and quality control parameters of the drug. []

Molecular Structure Analysis

The molecular structure of DP2 is elucidated through high-resolution mass spectrometry, specifically Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometry (LC-ESI-QTOF-MS). [] Accurate mass measurements and MS/MS fragmentation patterns are used to characterize the structure. [] The structure reveals the loss of the tetrahydrofuran ring compared to the parent Empagliflozin molecule. []

Applications
  • Drug Development and Manufacturing: Understanding the degradation pathways of Empagliflozin, including the formation of DP2, is essential for optimizing drug manufacturing processes and ensuring the stability of the drug substance and drug product. []
  • Quality Control: The presence of DP2 in Empagliflozin samples can indicate potential degradation during storage or handling. Therefore, developing analytical methods for detecting and quantifying DP2 is crucial for quality control purposes. []
  • Drug Safety: While the research papers do not specifically address the safety profile of DP2, its identification as a degradation product contributes to the overall safety assessment of Empagliflozin. [] Monitoring the levels of DP2 in drug products is essential for ensuring patient safety.

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-1,4-dihydroxybutan-2-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (DP1)

  • Compound Description: This compound is a degradation product of empagliflozin (EGF), a sodium glucose cotransporter (SGLT) 2 inhibitor. It is formed under acidic conditions through the ring opening of the tetrahydrofuran moiety in empagliflozin. []
  • Relevance: This compound shares the core structure of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, differing by the presence of a (S)-1,4-dihydroxybutan-2-yl group attached to the oxygen at the para position of the benzyl ring. Both compounds are classified as C-aryl glycosides and are structurally related to SGLT2 inhibitors. [, ]

Empagliflozin (EGF)

  • Compound Description: Empagliflozin (EGF) is a sodium glucose cotransporter (SGLT) 2 inhibitor used in the treatment of type 2 diabetes. [] It acts by inhibiting glucose reabsorption in the kidneys. (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has been identified as a degradation product of empagliflozin. []
  • Relevance: Empagliflozin is structurally similar to (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. The key difference is the presence of a tetrahydrofuran ring linked to the benzyl group's para position in empagliflozin. Both compounds are classified as C-aryl glycosides and are structurally related to SGLT2 inhibitors. [, ]

(2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This compound is closely related to empagliflozin and exhibits SGLT2 inhibitory activity. It has been investigated for its use in treating glucose-related disorders. []
  • Relevance: This compound shares a nearly identical structure with (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, with the only difference being the presence of an ethyl group instead of a hydrogen on the oxygen atom at the para position of the benzyl ring. Both compounds are classified as C-aryl glycosides and are structurally related to SGLT2 inhibitors. [, ]

LX4211 ((2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol)

  • Compound Description: LX4211 is a dual sodium/glucose cotransporter 1 (SGLT1) and SGLT2 inhibitor being investigated for the treatment of type 2 diabetes mellitus (T2DM). It functions by inhibiting both renal glucose reabsorption (via SGLT2) and intestinal glucose absorption (via SGLT1). LX4211 has been shown to improve glycemic control and increase circulating levels of glucagon-like peptide 1 (GLP-1) and peptide YY (PYY) in clinical trials. []
  • Relevance: This compound shares the core structure of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol with two key differences: (1) the presence of an ethyl group instead of a hydrogen on the oxygen atom at the para position of the benzyl ring, and (2) a methylthio group replacing the hydroxymethyl group at the 6-position of the tetrahydropyran ring. Despite these differences, both compounds belong to the class of C-aryl glycosides and are structurally similar SGLT inhibitors. [, ]

(2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chloro- phenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This compound is another closely related analog of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol and is recognized as a potent SGLT2 inhibitor. Research has focused on optimizing its synthesis to avoid undesired isomers. []
  • Relevance: This compound is very similar in structure to (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, differing only by the absence of the oxygen atom in the benzyl linker, resulting in a direct connection between the ethyl group and the benzyl ring. This minor modification still places this compound within the class of C-aryl glycosides, closely aligning it with (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol in terms of structure and potential SGLT2 inhibitory activity. []

Properties

CAS Number

864070-37-1

Product Name

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C19H21ClO6

Molecular Weight

380.8 g/mol

InChI

InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1

InChI Key

ODQAIMBPQWETBE-FQBWVUSXSA-N

SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.